3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid
CAS No.: 923881-51-0
Cat. No.: VC7255942
Molecular Formula: C12H8N2O3S
Molecular Weight: 260.27
* For research use only. Not for human or veterinary use.
![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 923881-51-0](/images/structure/VC7255942.png)
Specification
CAS No. | 923881-51-0 |
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Molecular Formula | C12H8N2O3S |
Molecular Weight | 260.27 |
IUPAC Name | 3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H8N2O3S/c1-6-10-7(12(15)16)5-8(9-3-2-4-18-9)13-11(10)17-14-6/h2-5H,1H3,(H,15,16) |
Standard InChI Key | QCHINKJFVLQVEW-UHFFFAOYSA-N |
SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 3-methyl-6-(thiophen-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylic acid, reflecting its fused bicyclic system. Key structural features include:
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A methyl group at position 3 of the isoxazole ring.
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A thiophene substituent at position 6 of the pyridine ring.
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A carboxylic acid moiety at position 4.
The molecular formula is , with a molecular weight of 260.27 g/mol . The canonical SMILES string CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O
and InChI key QCHINKJFVLQVEW-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
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Cyclocondensation reactions between substituted pyridines and hydroxylamine derivatives.
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Multi-component reactions, such as the Ugi four-component reaction, which constructs heterocyclic frameworks efficiently .
Industrial-scale production challenges include optimizing regioselectivity during cyclization and purifying the carboxylic acid moiety. Suppliers like BOC Sciences and Aladdin Scientific list the compound at $577.90/250 mg and $1,185.90/1 g, reflecting high synthesis costs .
Physicochemical Properties
Experimental and calculated properties are summarized below:
The compound’s low water solubility and moderate density suggest formulation challenges for agricultural applications .
Biological Activity and Applications
Herbicidal Activity
A 2012 patent describes isoxazolo[5,4-b]pyridines as potent herbicides, with 3-methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid showing efficacy against broadleaf weeds . The thiophene moiety likely enhances lipid membrane penetration, while the carboxylic acid group facilitates salt formation for improved solubility .
Future Research Directions
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Mechanistic Studies: Elucidate the herbicidal mode of action, particularly interactions with plant acetolactate synthase (ALS).
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Derivatization: Explore ester or amide derivatives to enhance bioavailability.
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Ecotoxicity Profiling: Assess environmental persistence and non-target species impacts.
Supplier | Purity | Price (250 mg) | Lead Time |
---|---|---|---|
BOC Sciences | >95% | $577.90 | 8–12 weeks |
Aladdin Scientific | >95% | $577.90 | 8–12 weeks |
Both suppliers note extended lead times due to custom synthesis requirements .
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